molecular formula C9H14Cl2N2O B13271527 2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride

2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride

Cat. No.: B13271527
M. Wt: 237.12 g/mol
InChI Key: QHRFADJLACMYDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with oxolane intermediates. One common method includes the use of pyridine-4-carboxaldehyde and oxirane in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, oxolane derivatives, and amine compounds .

Scientific Research Applications

2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)oxolan-3-amine dihydrochloride
  • 2-(Pyridin-2-yl)oxolan-3-amine dihydrochloride
  • 2-(Pyridin-4-yl)tetrahydrofuran-3-amine dihydrochloride

Uniqueness

2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the oxolane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride is a heterocyclic compound characterized by a pyridine and an oxolane (tetrahydrofuran) structure. Its unique molecular architecture suggests potential biological activities that warrant investigation. This article synthesizes available research findings, detailing its biological activity, mechanisms of action, and potential applications in medicine and industry.

The compound has a molecular formula of C10_{10}H12_{12}Cl2_2N2_2O and a molecular weight of 237.12 g/mol. It exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is advantageous for biological applications.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets, including enzymes and receptors. The presence of the pyridine ring suggests that it may engage in hydrogen bonding and π-π stacking interactions, potentially modulating enzymatic activities or receptor functions.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, studies have shown that related pyridine derivatives can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting cell wall synthesis.

Table 1: Summary of Antimicrobial Activity Studies

CompoundTarget BacteriaMechanism of ActionReference
L15Staphylococcus aureusMembrane depolarization
Compound AE. coliCell wall synthesis inhibition
Compound BPseudomonas aeruginosaDisruption of biofilm formation

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
HeLa105
MCF-7154
Normal Fibroblasts>50-

Study on Antimicrobial Efficacy

A recent study investigated the efficacy of this compound against multidrug-resistant strains of bacteria. The compound was found to significantly inhibit the growth of these pathogens at sub-micromolar concentrations, suggesting its potential role in developing new antibiotics .

Research on Anticancer Activity

Another study focused on the anticancer properties of the compound, revealing that it induces apoptosis in cancer cells through the activation of intrinsic pathways. This was confirmed by flow cytometry analysis showing increased annexin V binding in treated cells .

Properties

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

IUPAC Name

2-pyridin-4-yloxolan-3-amine;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c10-8-3-6-12-9(8)7-1-4-11-5-2-7;;/h1-2,4-5,8-9H,3,6,10H2;2*1H

InChI Key

QHRFADJLACMYDW-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1N)C2=CC=NC=C2.Cl.Cl

Origin of Product

United States

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